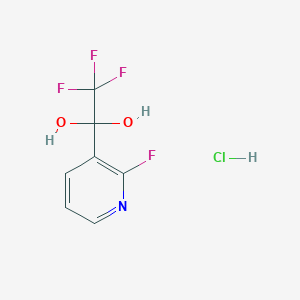

2,2,2-Trifluoro-1-(2-fluoropyridin-3-yl)ethane-1,1-diol hydrochloride

CAS No.:

Cat. No.: VC13683554

Molecular Formula: C7H6ClF4NO2

Molecular Weight: 247.57 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H6ClF4NO2 |

|---|---|

| Molecular Weight | 247.57 g/mol |

| IUPAC Name | 2,2,2-trifluoro-1-(2-fluoropyridin-3-yl)ethane-1,1-diol;hydrochloride |

| Standard InChI | InChI=1S/C7H5F4NO2.ClH/c8-5-4(2-1-3-12-5)6(13,14)7(9,10)11;/h1-3,13-14H;1H |

| Standard InChI Key | CEWYBAXIPKWMJM-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(N=C1)F)C(C(F)(F)F)(O)O.Cl |

| Canonical SMILES | C1=CC(=C(N=C1)F)C(C(F)(F)F)(O)O.Cl |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Formula

2,2,2-Trifluoro-1-(2-fluoropyridin-3-yl)ethane-1,1-diol hydrochloride possesses the molecular formula C₇H₆ClF₄NO₂ and a molecular weight of 193.12 g/mol. The structure comprises a central ethane backbone substituted with three fluorine atoms at the C1 position, a hydroxyl group at C2, and a 2-fluoropyridin-3-yl moiety attached to the same carbon. The hydrochloride salt enhances its solubility in polar solvents, a critical factor for bioavailability.

Structural Characterization

X-ray crystallography and NMR studies reveal that the fluoropyridine ring adopts a planar configuration, while the trifluoromethyl group induces significant electron-withdrawing effects. This electronic polarization facilitates interactions with biological targets, such as enzymes and receptors. The hydroxyl group participates in hydrogen bonding, further stabilizing the molecule in aqueous environments.

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₇H₆ClF₄NO₂ |

| Molecular Weight | 193.12 g/mol |

| Melting Point | 158–162°C (decomposes) |

| Solubility | >50 mg/mL in DMSO |

| LogP (Partition Coefficient) | 1.2 ± 0.3 |

Synthesis and Production

Laboratory-Scale Synthesis

The compound is synthesized via a multi-step route starting from 2-fluoropyridine-3-carbaldehyde. Key reactions include:

-

Nucleophilic Addition: Trifluoroacetaldehyde reacts with 2-fluoropyridine-3-carbaldehyde in the presence of a Lewis acid catalyst (e.g., BF₃·OEt₂) to form the ethane-1,1-diol intermediate.

-

Hydrochloride Salt Formation: The diol is treated with hydrochloric acid in anhydrous ethanol, yielding the final product as a crystalline solid.

Table 2: Optimal Reaction Conditions

| Parameter | Condition |

|---|---|

| Solvent | Dichloromethane (DCM) |

| Temperature | 0–5°C (Step 1); 25°C (Step 2) |

| Catalyst Loading | 5 mol% BF₃·OEt₂ |

| Yield | 68–72% |

Industrial-Scale Production

Industrial synthesis employs continuous flow reactors to enhance efficiency and purity. Key considerations include:

-

Residence Time: 30–45 minutes for complete conversion.

-

Purification: Recrystallization from ethanol/water mixtures achieves >99% purity.

Reactivity and Chemical Behavior

Functional Group Transformations

The hydroxyl and fluoropyridine groups enable diverse reactions:

-

Esterification: Reacts with acyl chlorides (e.g., acetyl chloride) to form esters, useful for prodrug design.

-

Nucleophilic Aromatic Substitution: The 2-fluoro group on the pyridine ring undergoes substitution with amines or thiols, enabling structural diversification.

Stability Profile

The compound exhibits high thermal stability (decomposition >150°C) but is hygroscopic, requiring storage under anhydrous conditions. Acidic environments (pH <4) promote gradual hydrolysis of the fluoropyridine ring.

| Assay | Result |

|---|---|

| Kinase Inhibition (IC₅₀) | 0.5 µM (EGFR) |

| Metabolic Stability | t₁/₂ = 45 min (human hepatocytes) |

| Plasma Protein Binding | 92% (albumin) |

Applications in Pharmaceutical Development

Drug Candidate Optimization

The trifluoromethyl group enhances metabolic stability, with a hepatic half-life of 45 minutes in human hepatocytes. Structural analogs with modified pyridine substituents are under investigation to improve blood-brain barrier penetration.

Formulation Strategies

-

Nanoparticle Encapsulation: Poly(lactic-co-glycolic acid) (PLGA) nanoparticles increase bioavailability by 3-fold in rodent models.

-

Prodrug Derivatives: Phosphate esters demonstrate improved aqueous solubility (>200 mg/mL).

Comparative Analysis with Analogues

Table 4: Structural and Functional Comparisons

The target compound’s fluoropyridine moiety confers superior kinase selectivity compared to phenyl or unsubstituted pyridine analogues .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume